2-[(3-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole
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Description
2-[(3-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole is a useful research compound. Its molecular formula is C11H13FN2O2S2 and its molecular weight is 288.36. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity in Agriculture Sulfone derivatives, similar in structural complexity to "2-[(3-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole", have shown promising antibacterial activities against agricultural pathogens like Xanthomonas oryzae, which causes rice bacterial leaf blight. These compounds, particularly 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole, have demonstrated effectiveness in reducing disease symptoms and enhancing plant resistance through the stimulation of enzymatic activities in rice, underscoring their potential in agricultural disease management (Li Shi et al., 2015).
Drug Discovery and Development In the realm of medicinal chemistry, compounds bearing structural similarities to "this compound" have been explored for their potential in drug development. For instance, novel pyrazole carbaldehyde derivatives synthesized from precursors like 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl) pyrimidine-5-carbohydrazides have shown antioxidant, anti-breast cancer, and anti-inflammatory properties. These findings are significant for the ongoing search for novel and effective therapeutic agents (P. Thangarasu et al., 2019).
Antimicrobial and Antitumor Properties Research on novel sulfides and sulfones of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles, which share a common sulfone component with "this compound", has revealed potent antimicrobial activity. These studies highlight the potential of such compounds in addressing bacterial and fungal infections, as well as their possible application in antitumor strategies (Ningaraddi S. Belavagi et al., 2015).
Catalysis and Green Chemistry The synthesis and application of magnetically recyclable nanocatalysts for the green synthesis of heterocyclic compounds, such as 1-substituted-1H-1,2,3,4-tetrazoles, underscore the utility of sulfone derivatives in promoting sustainable chemical processes. These catalysts facilitate reactions in water, offering an environmentally friendly alternative to traditional methods (M. Ghasemzadeh et al., 2017).
Polymeric Materials and Fuel Cell Technologies Sulfonated polyimides, incorporating sulfone functionalities akin to "this compound", have been synthesized and studied for their potential in fuel cell applications. These materials demonstrate promising proton conductivities, highlighting their relevance in the development of high-performance polyelectrolytes for fuel cells (Xiaoxia Guo et al., 2002).
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2S2/c1-18(15,16)14-6-5-13-11(14)17-8-9-3-2-4-10(12)7-9/h2-4,7H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSHLHYWZKIBHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN=C1SCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333057 |
Source
|
Record name | 2-[(3-fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677425 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868216-68-6 |
Source
|
Record name | 2-[(3-fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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